![molecular formula C6H12O4 B11714390 2,5-Dimethoxy-[1,4]dioxane](/img/structure/B11714390.png)
2,5-Dimethoxy-[1,4]dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxy-[1,4]dioxane is an organic compound characterized by a six-membered ring containing two oxygen atoms and two methoxy groups attached at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,5-Dimethoxy-[1,4]dioxane can be synthesized through the reaction of 1,4-dioxane with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to promote the formation of the methoxy groups at the 2 and 5 positions.
Industrial Production Methods: Industrial production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation to remove any unreacted starting materials and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the methoxy groups into hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of dioxane derivatives with carbonyl functionalities.
Reduction: Formation of hydroxylated dioxane derivatives.
Substitution: Formation of halogenated or other functionalized dioxane derivatives.
Aplicaciones Científicas De Investigación
2,5-Dimethoxy-[1,4]dioxane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethoxy-[1,4]dioxane involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, it acts as a reactant or intermediate, facilitating the formation of desired products through its reactive methoxy groups. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane: Similar structure but with different substitution patterns, leading to different reactivity and applications.
Dimethoxyethane: A related compound used as a solvent and ligand in various chemical reactions.
Dimethoxymethane: Another related compound with different physical and chemical properties.
Uniqueness: 2,5-Dimethoxy-[1,4]dioxane is unique due to its specific substitution pattern, which imparts distinct reactivity and
Propiedades
Fórmula molecular |
C6H12O4 |
|---|---|
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
2,5-dimethoxy-1,4-dioxane |
InChI |
InChI=1S/C6H12O4/c1-7-5-3-10-6(8-2)4-9-5/h5-6H,3-4H2,1-2H3 |
Clave InChI |
DYRQUBUCDGTDTM-UHFFFAOYSA-N |
SMILES canónico |
COC1COC(CO1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


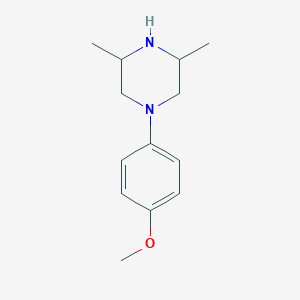
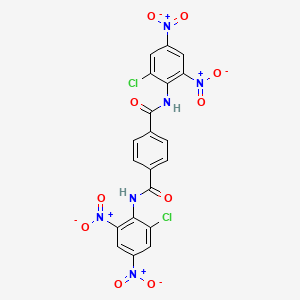
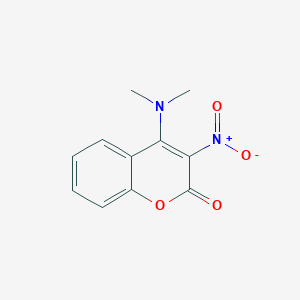
![(2S,3R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B11714334.png)
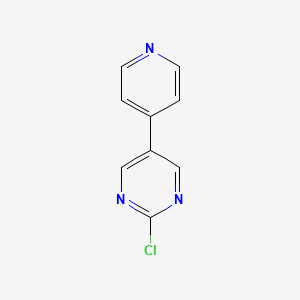
![N-[(1Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine](/img/structure/B11714341.png)
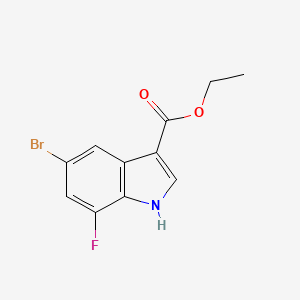
![2-(4-methoxyphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11714368.png)
![2-[(2E)-2-[(2E)-but-2-en-1-ylidene]hydrazin-1-yl]-6-methylpyrimidin-4-ol](/img/structure/B11714380.png)
![3-Oxa-1-azaspiro[4.6]undecane-2,4-dione](/img/structure/B11714383.png)
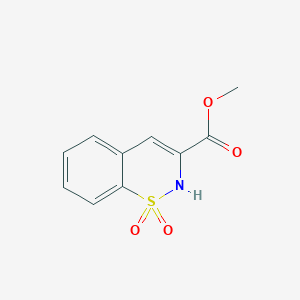
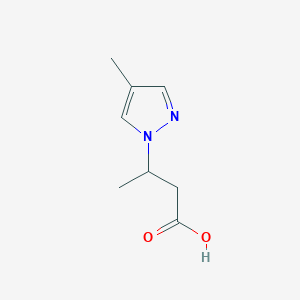
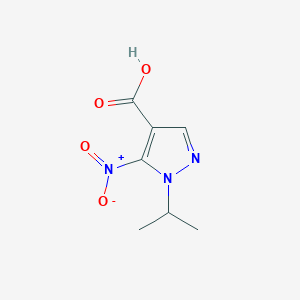
![2-Methyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11714428.png)
